molecular formula C11H25NO B2504044 11-Aminoundecan-1-ol CAS No. 27780-89-8

11-Aminoundecan-1-ol

Cat. No.: B2504044
CAS No.: 27780-89-8
M. Wt: 187.327
InChI Key: QCSCNTGILDKNRW-UHFFFAOYSA-N
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Description

11-Aminoundecan-1-ol (C₁₁H₂₅NO) is a bifunctional organic compound featuring an amine (-NH₂) group at the 11th carbon and a hydroxyl (-OH) group at the terminal (1st) carbon of an 11-carbon aliphatic chain. This structure imparts unique amphiphilic properties, enabling interactions with both polar and nonpolar environments. The compound is of interest in organic synthesis, surfactants, and polymer chemistry due to its dual functional groups, which allow for diverse derivatization pathways.

Properties

IUPAC Name

11-aminoundecan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCNTGILDKNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27780-89-8
Record name 11-aminoundecan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Aminoundecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 11-aminoundecanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is often produced in bulk quantities and purified using advanced techniques such as chromatography and distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form primary amines or alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups. .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 11-Aminoundecan-1-ol serves as a versatile building block for the construction of complex molecules. Its bifunctional nature allows for a range of chemical modifications that can lead to novel compounds with desired properties.

Biology

The compound has demonstrated potential as an antimicrobial agent , showing efficacy against various pathogens, including bacteria and viruses. Studies have indicated its ability to inhibit the replication of human Herpes simplex virus types 1 and 2 (HSV) in vitro.

Medicine

This compound has been investigated for its antiviral and anticancer properties. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for therapeutic development against malignancies such as breast cancer .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results indicated a dose-dependent reduction in cell viability across all tested lines, particularly effective against MDA-MB-231 cells with an IC50 of approximately 20 µM .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for formulating products that require specific functional characteristics.

Mechanism of Action

The mechanism of action of 11-Aminoundecan-1-ol involves its ability to bind to specific receptors and stabilize them. This binding prevents the attachment of viruses to host cells, thereby inhibiting viral replication. The compound’s bifunctional nature allows it to interact with multiple molecular targets, enhancing its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural Comparison of 11-Aminoundecan-1-ol and Analogues

Compound Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₁₁H₂₅NO 187.33 g/mol -NH₂ (C11), -OH (C1) Terminal amine and hydroxyl groups
1-Aminoundecane C₁₁H₂₅N 171.33 g/mol -NH₂ (C1) Terminal amine, no hydroxyl group
11-Aminoundecanoic acid C₁₁H₂₃NO₂ 201.31 g/mol -NH₂ (C11), -COOH (C1) Carboxylic acid instead of hydroxyl
11-(Methylamino)undecan-1-ol C₁₂H₂₇NO 201.35 g/mol -NHCH₃ (C11), -OH (C1) N-methylated amine
11-Bromoundecan-1-ol C₁₁H₂₃BrO 263.21 g/mol -Br (C11), -OH (C1) Bromine substituent
Dodecan-1-ol C₁₂H₂₆O 186.34 g/mol -OH (C1) Simple alcohol, no amine

Key Observations :

  • 1-Aminoundecane lacks the hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to this compound. This impacts solubility in aqueous media and applications in surfactant design .
  • 11-Aminoundecanoic acid replaces the hydroxyl with a carboxylic acid, introducing acidity (pKa ~2–3) and enabling salt formation. This makes it suitable for polymer synthesis (e.g., nylon derivatives) .
  • 11-Bromoundecan-1-ol highlights the effect of halogens vs. amines; bromine enhances electrophilicity, enabling SN2 reactions, whereas the amine group facilitates nucleophilic or coordination chemistry .

Biological Activity

11-Aminoundecan-1-ol, with the chemical formula C11H25NO\text{C}_{11}\text{H}_{25}\text{NO} and CAS number 11789950, is a long-chain amino alcohol that has garnered attention for its potential biological activities. It is structurally related to other aminoundecanoic compounds, which have shown promise in various therapeutic applications, particularly in antimicrobial and anticancer fields.

PropertyValue
Molecular Weight201.306 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point334.9 ± 15.0 °C
Melting Point188-191 °C
LogP2.55

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibiotic agent. Specifically, it demonstrated inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound against several cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound showed promising results, with IC50 values indicating effective cytotoxicity at relatively low concentrations. For instance, one study reported an IC50 of approximately 20 µM against MDA-MB-231 cells .

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing them from proliferating.
  • Apoptosis Induction : Evidence suggests that it promotes apoptosis through intrinsic pathways, leading to increased cell death in malignant cells.
  • Antiviral Activity : Preliminary findings also suggest potential antiviral properties, although further studies are needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability across all tested lines. Notably, the compound was most effective against MDA-MB-231 cells, suggesting a targeted approach for breast cancer treatment.

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